NHC-triphosphate (tetraammonium)
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Overview
Description
NHC-triphosphate (tetraammonium) is an active phosphorylated intracellular metabolite of β-d-N4-Hydroxycytidine. It exists in the form of a triphosphate and serves as a weak alternative substrate for viral polymerase. This compound can be incorporated into Hepatitis C Virus replicon RNA, making it a significant subject of study in antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NHC-triphosphate (tetraammonium) involves the phosphorylation of β-d-N4-Hydroxycytidine. The process typically includes the conversion of the parent compound into its mono-, di-, and triphosphate forms. This conversion is achieved through a series of phosphorylation reactions using appropriate phosphorylating agents under controlled conditions .
Industrial Production Methods: Industrial production of NHC-triphosphate (tetraammonium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then isolated and purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: NHC-triphosphate (tetraammonium) primarily undergoes incorporation reactions where it is integrated into viral RNA. It can also participate in chain termination reactions, which inhibit the synthesis of viral RNA .
Common Reagents and Conditions:
Phosphorylation Reagents: Used in the synthesis of the triphosphate form.
Viral Polymerase: Acts as a catalyst for the incorporation of NHC-triphosphate into viral RNA.
Cell-Free Systems: Used to study the incorporation and chain termination reactions
Major Products:
Incorporated RNA: Viral RNA with NHC-triphosphate integrated into its structure.
Terminated RNA: RNA synthesis is halted due to the incorporation of NHC-triphosphate
Scientific Research Applications
NHC-triphosphate (tetraammonium) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and incorporation reactions.
Biology: Investigated for its role in inhibiting viral replication, particularly in Hepatitis C Virus.
Medicine: Explored as a potential antiviral agent due to its ability to interfere with viral RNA synthesis.
Industry: Utilized in the development of antiviral drugs and diagnostic tools
Mechanism of Action
NHC-triphosphate (tetraammonium) exerts its effects by acting as a nonobligate chain terminator. It is incorporated into viral RNA by viral polymerase, leading to the termination of RNA synthesis. This inhibition of early negative-strand RNA synthesis interferes with the formation of the replicase complex, thereby hindering viral replication .
Comparison with Similar Compounds
NHC-triphosphate (tetrasodium): Another phosphorylated form of β-d-N4-Hydroxycytidine.
NHC-monophosphate and NHC-diphosphate: Other phosphorylated metabolites of β-d-N4-Hydroxycytidine
Uniqueness: NHC-triphosphate (tetraammonium) is unique due to its specific incorporation into viral RNA and its ability to act as a chain terminator. This makes it a valuable compound in antiviral research and drug development .
Properties
IUPAC Name |
azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O15P3.4H3N/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYRQLFDXNWWIS-ODQFIEKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H28N7O15P3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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